molecular formula C20H16N2O4 B2804558 2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid CAS No. 1013243-43-0

2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2804558
CAS No.: 1013243-43-0
M. Wt: 348.358
InChI Key: ZZDLLJAWHJVIFY-UHFFFAOYSA-N
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Description

2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid is an organic compound with the molecular formula C20H16N2O4 This compound is characterized by its complex structure, which includes a cyano group, a prop-2-en-1-yloxy group, and a benzoic acid moiety

Mechanism of Action

Target of Action

It is known that this compound can be used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse and dependent on the specific context of its use.

Mode of Action

It is known that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

Given its potential use in the synthesis of complex molecules , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

Its potential use in the synthesis of complex molecules suggests that it could have diverse effects at the molecular and cellular level, depending on the specific context of its use.

Action Environment

Given its potential use in various synthetic processes , it is likely that factors such as temperature, pH, and light exposure could influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with malononitrile to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[2-cyano-3-(4-prop-2-enoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-11-26-16-9-7-14(8-10-16)12-15(13-21)19(23)22-18-6-4-3-5-17(18)20(24)25/h2-10,12H,1,11H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLLJAWHJVIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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